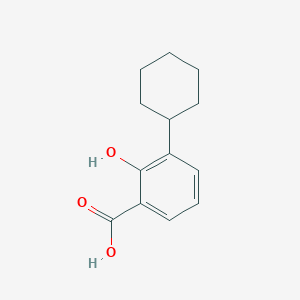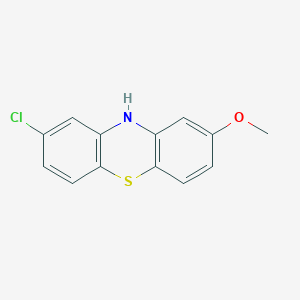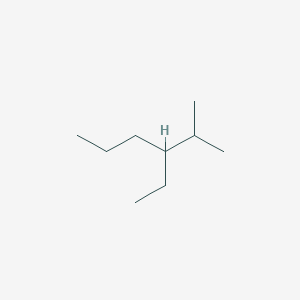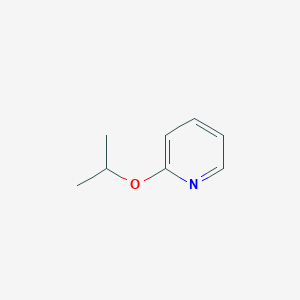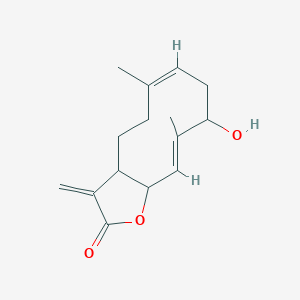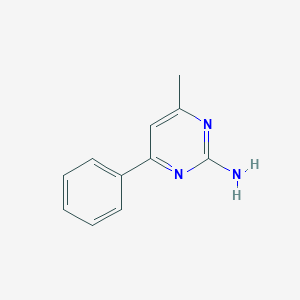
4-Methyl-6-phenylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-phenylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 6-position. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are areas of ongoing research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylpyrimidin-2-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates. This process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step organic synthesis under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Vergleich Mit ähnlichen Verbindungen
- 2-(Methylthio)-4-phenylpyrimidine
- 1-(2-Methyl-6-phenylpyridin-3-yl)ethanone
- 6-Phenylpyrimidin-4(3H)-one
Comparison: 4-Methyl-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
4-methyl-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-7-10(14-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPURVKWJBWEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345354 |
Source


|
| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15755-15-4 |
Source


|
| Record name | 4-methyl-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is known about the crystal structure of 4-Methyl-6-phenylpyrimidin-2-amine?
A: this compound crystallizes with two unique molecules per asymmetric unit. These molecules differ slightly in the torsion angle between the pyrimidine and phenyl rings. [] In one molecule, this torsion angle is 29.9°, while in the other, it's 45.1°. [] This structural feature influences the compound's packing within the crystal lattice. Intermolecular hydrogen bonding, specifically N—H⋯N interactions between neighboring molecules, dominates the crystal packing. [] This hydrogen bonding pattern leads to the formation of a continuous three-dimensional network within the crystal structure. []
Q2: How does the addition of a benzyl or butyl group to the amine of this compound affect its crystal structure?
A: Introducing a benzyl or butyl group to the amine significantly alters the molecule's crystal structure. For N-Benzyl-4-methyl-6-phenylpyrimidin-2-amine, the added benzyl group leads to a larger dihedral angle (80.33°) between the pyrimidine ring and the N-bonded phenyl ring compared to the parent compound. [] The crystal packing features inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R22(8) loops. [] Furthermore, weak π–π interactions and C—H⋯π interactions are observed. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide](/img/structure/B97979.png)
![N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide](/img/structure/B97980.png)
